1-(Azetidin-3-yl)-3-(2-methoxyethyl)urea hydrochloride
Description
1-(Azetidin-3-yl)-3-(2-methoxyethyl)urea hydrochloride is a urea derivative featuring a four-membered azetidine ring substituted at the 3-position and a 2-methoxyethyl group attached to the adjacent urea nitrogen. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Urea derivatives are known for their hydrogen-bonding capabilities, which often contribute to binding interactions in biological systems. The azetidine ring introduces conformational rigidity, while the 2-methoxyethyl group provides moderate hydrophilicity due to the ether oxygen .
Properties
IUPAC Name |
1-(azetidin-3-yl)-3-(2-methoxyethyl)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-12-3-2-9-7(11)10-6-4-8-5-6;/h6,8H,2-5H2,1H3,(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRKXXZJAPNULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Azetidin-3-yl)-3-(2-methoxyethyl)urea hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 207.75 g/mol
This compound features an azetidine ring, which contributes to its biological activity, particularly in receptor binding and enzyme inhibition.
This compound exhibits several biological activities:
- Antitumor Activity : Studies indicate that the compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For instance, it has shown efficacy against various cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can be crucial for therapeutic applications. This inhibition can lead to altered metabolic pathways in target cells.
Pharmacological Effects
The pharmacological profile includes:
- Cytotoxicity : Research has demonstrated that this compound can induce apoptosis in cancer cells, leading to decreased viability.
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential use in inflammatory diseases.
Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on human colorectal cancer cells. The results indicated a significant reduction in cell proliferation at concentrations as low as 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 70 |
| 50 | 40 |
| 100 | 20 |
Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit the enzyme dihydrofolate reductase (DHFR), a key target in cancer therapy. The IC value was determined to be approximately 25 µM, indicating moderate inhibition compared to standard inhibitors.
Comparison with Similar Compounds
Key Compounds for Comparison:
1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride () Substituent: Cyclopropyl group. Properties: Increased lipophilicity (logP) due to the nonpolar cyclopropyl ring. Reduced solubility in aqueous media compared to 2-methoxyethyl analogs. Applications: Potential for enhanced membrane permeability in drug design.
1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride ()
- Substituent: Tert-butyl group.
- Properties: High steric bulk and hydrophobicity, which may limit aqueous solubility but improve binding to hydrophobic pockets in proteins.
1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride () Substituent: Thiophene-methyl group. Properties: Aromatic thiophene enhances π-π stacking interactions.
1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine trihydrochloride ()
- Structure: Piperazine ring replaces urea.
- Properties: Increased basicity due to the piperazine nitrogen atoms. The 2-methoxyethyl group improves solubility, similar to the target compound.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Substituent | logP (Predicted) | Solubility (HCl Salt) |
|---|---|---|---|---|
| 1-(Azetidin-3-yl)-3-(2-methoxyethyl)urea HCl | ~237.7 | 2-Methoxyethyl | ~0.5 | High in polar solvents |
| 1-(Azetidin-3-yl)-3-cyclopropylurea HCl | ~219.7 | Cyclopropyl | ~1.2 | Moderate |
| 1-(Azetidin-3-yl)-3-(tert-butyl)urea HCl | ~235.7 | Tert-butyl | ~1.8 | Low |
| 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea HCl | ~279.8 | Thiophene-methyl | ~1.5 | Moderate |
Notes:
Preparation Methods
Synthesis of Azetidin-3-yl Precursors
Azetidin-3-yl intermediates are commonly prepared via:
- Horner–Wadsworth–Emmons (HWE) reaction : Conversion of azetidin-3-one to azetidin-3-ylidene esters, which can be further functionalized.
- Protection of azetidin-3-yl amines : Use of tert-butoxycarbonyl (Boc) protecting groups to stabilize the amine during subsequent reactions.
Formation of the Urea Linkage
The urea bond is typically formed by coupling the azetidin-3-yl amine with a 2-methoxyethyl isocyanate or equivalent carbamoylating agent.
- Coupling agents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) facilitate amide/urea bond formation in DMF under inert atmosphere.
- Bases like N-ethyl-N,N-diisopropylamine (DIPEA) are used to scavenge acid byproducts.
- Reaction temperatures range from 0 °C to 25 °C for 2 hours typically.
Deprotection and Salt Formation
- Removal of Boc protecting groups is achieved using strong acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in solvents like dioxane, methanol, or water mixtures at 20–100 °C for 10 minutes to several hours.
- The free amine is then converted to the hydrochloride salt by treatment with HCl in suitable solvents, enhancing compound stability and crystallinity.
Alternative Synthetic Routes
- Michael addition reactions involving azetidine derivatives and suitable Michael acceptors have been reported to access functionalized azetidine intermediates that can be converted to urea derivatives.
- Use of sealed tube heating at elevated temperatures (e.g., 120 °C) in isopropanol with bases like DIPEA can facilitate coupling steps.
Summary Table of Key Preparation Steps
Research Findings and Analysis
- The use of HATU as a coupling agent provides efficient urea bond formation under mild conditions with good yields.
- Boc protection/deprotection strategies allow selective functionalization of the azetidine nitrogen without side reactions.
- Elevated temperature sealed tube reactions in isopropanol with DIPEA facilitate coupling steps with high yields (up to 96%) for related azetidine intermediates, suggesting potential scalability.
- The Michael addition approach offers an alternative synthetic route to azetidine derivatives, which could be adapted for urea synthesis.
- Purification by silica gel chromatography and salt formation are standard to obtain pure, stable hydrochloride salts suitable for further applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 1-(Azetidin-3-yl)-3-(2-methoxyethyl)urea hydrochloride with high purity?
- Methodology : The synthesis typically involves coupling azetidin-3-amine derivatives with isocyanate intermediates. For example, 2-methoxyethyl isocyanate can react with 1-(azetidin-3-yl)urea precursors under anhydrous conditions using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Purification via reverse-phase HPLC (as described for analogous azetidine derivatives) ensures >95% purity . Key steps include protecting the azetidine nitrogen with Boc (tert-butoxycarbonyl) to prevent side reactions, followed by deprotection with HCl in dioxane .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm the urea linkage (δ ~5.5–6.5 ppm for NH protons) and azetidine ring geometry .
- Mass spectrometry (HRMS) : To verify molecular ion peaks ([M+H]) and fragmentation patterns .
- HPLC : For purity assessment (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. What are the critical stability considerations for this compound under experimental storage conditions?
- Methodology : Perform accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-UV (220 nm). Hydrochloride salts of azetidine derivatives are hygroscopic; store desiccated at −20°C in amber vials to prevent hydrolysis of the urea bond .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like kinases or GPCRs. The urea moiety often forms hydrogen bonds with catalytic residues (e.g., backbone carbonyls) .
- MD simulations : Assess conformational stability of the azetidine ring in aqueous environments (AMBER or GROMACS) .
- QSAR : Correlate substituent effects (e.g., methoxyethyl vs. methyl groups) with activity using MOE or RDKit .
Q. What experimental designs are suitable for analyzing structure-activity relationships (SAR) of azetidine-urea derivatives?
- Methodology :
- Analog synthesis : Vary substituents on the azetidine ring (e.g., 3-methoxyethyl vs. 3-trifluoropropyl) and urea linkage .
- Biological assays : Test inhibition of kinase activity (e.g., VEGFR2) using fluorescence polarization or ELISA. Compare IC values to identify critical functional groups .
- Thermodynamic profiling : Use ITC (isothermal titration calorimetry) to quantify binding entropy/enthalpy contributions .
Q. How can researchers detect and quantify degradation products in formulation studies?
- Methodology :
- LC-MS/MS : Employ a C18 column with 0.1% formic acid in mobile phases. Degradation products (e.g., hydrolyzed urea to amines) are identified via characteristic m/z shifts .
- Forced degradation : Expose the compound to oxidative (HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Track degradation kinetics using Arrhenius plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
